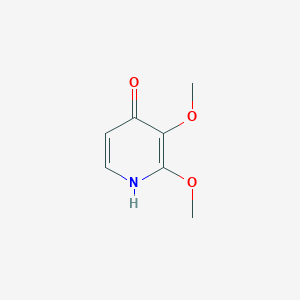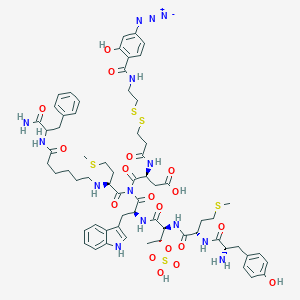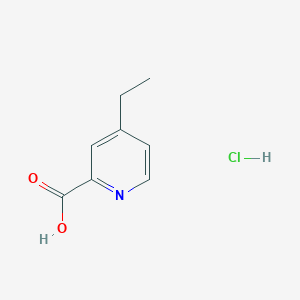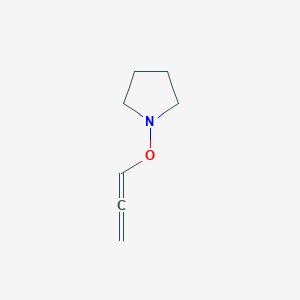
4-羟基-2,3-二甲氧基吡啶
描述
4-Hydroxy-2,3-dimethoxypyridine is a naturally occurring compound found in various plants, including the Chinese herb, Uncaria rhynchophylla. This compound has garnered attention due to its potential therapeutic and environmental applications.
科学研究应用
4-Hydroxy-2,3-dimethoxypyridine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential neuroprotective effects and its role in modulating neurotransmitter levels.
Medicine: Research has explored its potential therapeutic applications, including its use in treating neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
Target of Action
It’s often used for pharmaceutical testing , suggesting that it may interact with various biological targets.
Mode of Action
Similar compounds have been shown to react with peroxyl and alkoxyl radicals . This reaction is initiated by the formation of phenoxyl radicals, followed by radical-radical reactions and product hydrolysis .
Biochemical Pathways
For instance, 4-hydroxy-tetrahydrodipicolinate reductase (DapB), an enzyme from the lysine biosynthesis pathway, catalyzes NAD(P)H dependent reduction of (2S, 4S)-4-hydroxy-2,3,4,5-tetrahydrodipicolinate to generate 2,3,4,5-tetrahydrodipicolinate .
Pharmacokinetics
It’s often used for pharmaceutical testing , suggesting that its pharmacokinetic properties may be of interest in drug development.
Result of Action
Similar compounds have been shown to react with peroxyl and alkoxyl radicals, leading to the formation of phenoxyl radicals . This could potentially influence various cellular processes.
Action Environment
It’s often used for pharmaceutical testing , suggesting that its stability and efficacy may be influenced by various environmental conditions.
生化分析
Biochemical Properties
The biochemical properties of 4-Hydroxy-2,3-dimethoxypyridine are not well-studied. It is known that the compound has a boiling point of 358.4±37.0 °C and a density of 1.201±0.06 g/cm3 .
Cellular Effects
The cellular effects of 4-Hydroxy-2,3-dimethoxypyridine are not well-documented. It is known that similar compounds, such as 4-Hydroxy-2-hexenal (4-HHE), can induce oxidative stress and inflammation in cells .
Molecular Mechanism
The molecular mechanism of 4-Hydroxy-2,3-dimethoxypyridine is not well-understood. Similar compounds, such as 2,4-dimethoxypyridines, have been shown to inhibit autophagy, a cellular process that degrades and recycles cellular components .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxy-2,3-dimethoxypyridine in laboratory settings are not well-documented. Similar compounds, such as 2-(Chloromethyl)-3,4-dimethoxypyridine, have been used in the preparation of pantoprazole sodium, an antiulcerative drug .
Dosage Effects in Animal Models
The dosage effects of 4-Hydroxy-2,3-dimethoxypyridine in animal models are not well-documented. Similar compounds, such as 4-Hydroxy-2-quinolones, have been shown to have analgesic effects .
Metabolic Pathways
The metabolic pathways involving 4-Hydroxy-2,3-dimethoxypyridine are not well-understood. Similar compounds, such as trans-4-hydroxy-l-proline, are involved in the synthesis of isoprenoids .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2,3-dimethoxypyridine is not well-understood. Similar compounds, such as isopentenyl diphosphate isomerases, have been found in the endoplasmic reticulum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dimethoxypyridine typically involves the cyclization of tricarbonyl compounds. One common method starts with 3-hydroxyl-2-methyl-4-pyrone as the starting material, followed by a series of reactions to obtain the desired product . The reaction conditions often involve the use of transition metal complexes and ketene transformations .
Industrial Production Methods
the methodologies used in laboratory synthesis can be scaled up for industrial applications, focusing on optimizing yield and reducing reaction steps .
化学反应分析
Types of Reactions
4-Hydroxy-2,3-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar structure and have been studied for their pharmaceutical and biological activities.
2,3-Dimethoxypyridine: This compound is structurally similar but lacks the hydroxyl group at the 4-position, which may affect its reactivity and applications.
Uniqueness
4-Hydroxy-2,3-dimethoxypyridine is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxyl and methoxy groups make it a versatile compound in various chemical reactions and research applications.
属性
IUPAC Name |
2,3-dimethoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-6-5(9)3-4-8-7(6)11-2/h3-4H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIDKNSBVIZOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445961 | |
| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123631-83-4 | |
| Record name | 2,3-Dimethoxypyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















